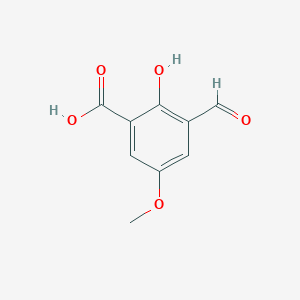
3-Formyl-2-hydroxy-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-2-hydroxy-5-methoxybenzoic acid is an organic compound with the molecular formula C9H8O5 It is a derivative of benzoic acid, characterized by the presence of formyl, hydroxy, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-2-hydroxy-5-methoxybenzoic acid typically involves the formylation of 2-hydroxy-5-methoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, where 2-hydroxy-5-methoxybenzoic acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-2-hydroxy-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 3-Carboxy-2-hydroxy-5-methoxybenzoic acid.
Reduction: 3-Hydroxymethyl-2-hydroxy-5-methoxybenzoic acid.
Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-Formyl-2-hydroxy-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-formyl-2-hydroxy-5-methoxybenzoic acid is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the hydroxy and methoxy groups may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s activity .
Comparison with Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-2-methoxybenzoic acid: Similar structure but with different positioning of the hydroxy and methoxy groups, leading to different chemical properties.
3-Formyl-4-hydroxy-5-methoxybenzoic acid: Similar but with the formyl group in a different position, affecting its reactivity and applications.
Uniqueness: Its formyl group allows for further chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8O5 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
3-formyl-2-hydroxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C9H8O5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3,(H,12,13) |
InChI Key |
XZDMRRNGHRXDTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(=O)O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















